molecular formula C12H13ClO3 B056724 Methyl [4-(allyloxy)-3-chlorophenyl]acetate CAS No. 23918-07-2

Methyl [4-(allyloxy)-3-chlorophenyl]acetate

Cat. No.: B056724
CAS No.: 23918-07-2
M. Wt: 240.68 g/mol
InChI Key: ZBTFQAXTOBDXRA-UHFFFAOYSA-N
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Description

Methyl [4-(allyloxy)-3-chlorophenyl]acetate: is an organic compound with the molecular formula C12H13ClO3. It is also known as Alclofenac Methyl Ester. This compound is characterized by the presence of an allyloxy group and a chlorine atom attached to a phenyl ring, which is further connected to an acetate group. It is commonly used as an intermediate in the synthesis of various chemical products, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl [4-(allyloxy)-3-chlorophenyl]acetate typically involves the reaction of 4-chloro-3-hydroxybenzaldehyde with allyl bromide in the presence of a base such as potassium carbonate. This reaction forms the allyloxy derivative, which is then subjected to esterification with methyl chloroacetate in the presence of a catalyst like sodium methoxide .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The final product is purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Methyl [4-(allyloxy)-3-chlorophenyl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Epoxides, aldehydes.

    Reduction: Alcohols.

    Substitution: Azides, thiols.

Scientific Research Applications

Methyl [4-(allyloxy)-3-chlorophenyl]acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.

    Medicine: It is involved in the development of anti-inflammatory and analgesic drugs.

    Industry: It is used in the production of agrochemicals, such as insecticides and herbicides

Mechanism of Action

The mechanism of action of Methyl [4-(allyloxy)-3-chlorophenyl]acetate involves its interaction with specific molecular targets and pathways. The allyloxy group allows for the formation of reactive intermediates that can interact with enzymes and receptors. The chlorine atom enhances the compound’s reactivity and specificity towards certain biological targets. These interactions lead to the modulation of biochemical pathways, resulting in the desired therapeutic or pesticidal effects .

Comparison with Similar Compounds

  • Methyl [4-(methoxy)-3-chlorophenyl]acetate
  • Methyl [4-(ethoxy)-3-chlorophenyl]acetate
  • Methyl [4-(propoxy)-3-chlorophenyl]acetate

Comparison: Methyl [4-(allyloxy)-3-chlorophenyl]acetate is unique due to the presence of the allyloxy group, which imparts distinct reactivity and biological activity compared to its methoxy, ethoxy, and propoxy analogs. The allyloxy group allows for additional chemical modifications and interactions, making it a versatile intermediate in various synthetic pathways .

Properties

IUPAC Name

methyl 2-(3-chloro-4-prop-2-enoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO3/c1-3-6-16-11-5-4-9(7-10(11)13)8-12(14)15-2/h3-5,7H,1,6,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTFQAXTOBDXRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)OCC=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23918-07-2
Record name Methyl 3-chloro-4-(2-propen-1-yloxy)benzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23918-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl [4-(allyloxy)-3-chlorophenyl]acetate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.750
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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